
N,N-bis(cyanomethyl)-1-phenylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(cyanomethyl)-1-phenylmethanesulfonamide is an organic compound that features a sulfonamide group attached to a phenyl ring, with two cyanomethyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(cyanomethyl)-1-phenylmethanesulfonamide can be achieved through a multi-component coupling reaction. One common method involves the reaction of aliphatic or aromatic amines, formaldehyde, and trimethylsilyl cyanide (TMSCN) in the presence of a copper catalyst. This reaction selectively produces the desired cyanomethylamine derivative .
Industrial Production Methods
In an industrial setting, the preparation of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of copper catalysts, such as CuCl and Cu(OTf)2, is essential for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
N,N-bis(cyanomethyl)-1-phenylmethanesulfonamide undergoes various chemical reactions, including:
Cyanomethylation: This reaction involves the addition of cyanomethyl groups to the nitrogen atom of the sulfonamide.
Substitution Reactions: The compound can participate in substitution reactions where the cyanomethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Cyanomethylation: This reaction typically uses bromoacetonitrile and a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF).
Substitution Reactions: Various nucleophiles can be used to replace the cyanomethyl groups under appropriate conditions.
Major Products Formed
Scientific Research Applications
N,N-bis(cyanomethyl)-1-phenylmethanesulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N-bis(cyanomethyl)-1-phenylmethanesulfonamide involves the interaction of its functional groups with various molecular targets. The cyanomethyl groups can participate in nucleophilic addition reactions, while the sulfonamide group can form hydrogen bonds with other molecules. These interactions can lead to the formation of stable complexes with specific properties .
Comparison with Similar Compounds
Similar Compounds
N,N-bis(cyanomethyl)trifluoromethanesulfonamide: This compound has similar cyanomethyl groups but features a trifluoromethanesulfonamide group instead of a phenylmethanesulfonamide group.
Cyanoacetamides: These compounds also contain cyanomethyl groups and are used in the synthesis of various heterocyclic compounds.
Properties
Molecular Formula |
C11H11N3O2S |
|---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
N,N-bis(cyanomethyl)-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C11H11N3O2S/c12-6-8-14(9-7-13)17(15,16)10-11-4-2-1-3-5-11/h1-5H,8-10H2 |
InChI Key |
AAAWFJOLDUICBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)N(CC#N)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


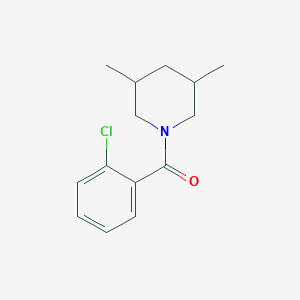
![N,N'-bis(3,4-dimethylphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11177780.png)
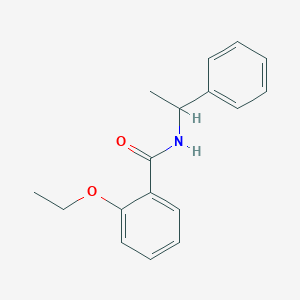
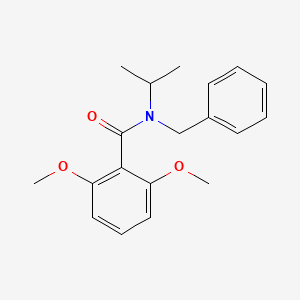
![3-(3,4-dimethoxyphenyl)-5-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11177793.png)

![N-(4-acetylphenyl)-2-{1-[2-(4-ethylpiperazino)acetyl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B11177800.png)
![1-(3-chloro-4-methylphenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11177820.png)
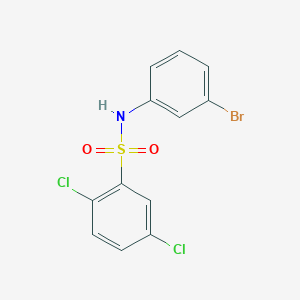
![1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11177833.png)
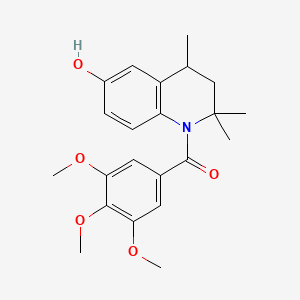
![1-[(Z)hydrazono]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2-one](/img/structure/B11177850.png)
![N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-methoxybenzamide](/img/structure/B11177855.png)
![N'-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11177859.png)
